molecular formula C22H22N4O4 B2730186 3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207019-75-7

3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2730186
CAS RN: 1207019-75-7
M. Wt: 406.442
InChI Key: OPJMEKSXVYIPFO-UHFFFAOYSA-N
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Description

3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives in Nature

  • Natural Occurrence : Quinazolin-4-one derivatives, structurally similar to the compound , have been found in Streptomyces isolates. These natural products, including 1H-quinazolin-4-one derivatives, display a range of interesting properties, although their specific activities are not always fully understood (Maskey et al., 2004).

Herbicidal Applications

  • Herbicidal Activity : Triketone-containing quinazoline-2,4-dione derivatives, which are structurally related to the compound, have been synthesized and evaluated for their herbicidal effectiveness. These compounds demonstrated significant herbicidal activity against various weeds, suggesting a potential agricultural application for quinazoline-2,4-dione derivatives (Wang et al., 2014).

Molecular Modeling and Spectral Characterization

  • Molecular Modeling : Studies involving imidazoquinazoline-3,5-dione derivatives, closely related to the compound , have provided insights into their molecular structure through quantum-mechanical modeling and spectral characterization. These studies aid in understanding the chemical behavior and potential applications of these compounds (Hęclik et al., 2017).

Quinazoline Derivatives in Synthesis

  • Synthesis of Complex Heterocyclic Compounds : Quinazoline-2,4-dione derivatives have been used in the synthesis of complex heterocyclic compounds. This demonstrates their utility as building blocks in organic synthesis, potentially leading to a variety of applications in medicinal chemistry and materials science (Rajesh et al., 2011).

Cytotoxic Activity

  • Cytotoxic Properties : Some quinazoline derivatives have shown cytotoxic activity in various cancer cell lines, suggesting their potential use in the development of anticancer agents. This highlights the medicinal potential of quinazoline-2,4-dione derivatives (Deady et al., 2003).

Novel Bioactive Analog Synthesis

  • Bioactive Analog Synthesis : The synthesis of novel bioactive analogs containing the 1,2,4-oxadiazole ring, which is part of the compound's structure, has been explored. These analogs have shown promising antitumor activity, indicating the therapeutic potential of such compounds (Maftei et al., 2013).

properties

IUPAC Name

3-ethyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-4-25-21(27)17-7-5-6-8-18(17)26(22(25)28)13-19-23-20(24-30-19)15-9-11-16(12-10-15)29-14(2)3/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJMEKSXVYIPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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